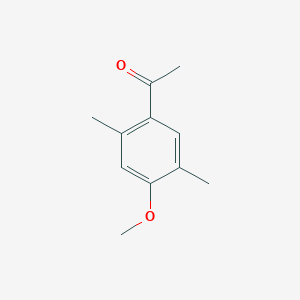

3-Hydroxy-1-methyl-2(1h)-pyridinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

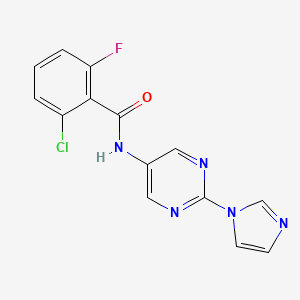

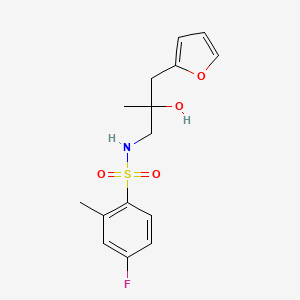

“3-Hydroxy-1-methyl-2(1h)-pyridinethione” is a chemical compound with the molecular formula C6H7NO2 . It is also known as "3-Hydroxy-1-methyl-2(1H)-pyridinone" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources. Its molecular formula is C6H7NO2 , and its average mass is 125.125 Da .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

1-Hydroxy-2(1H)-pyridinethione, a compound related to 3-Hydroxy-1-methyl-2(1h)-pyridinethione, crystallizes as thione tautomer, featuring an intramolecular hydrogen bond. It forms centrosymmetric dimers linked by C-H...O bonds, creating a three-dimensional network through C-H...S interactions (Bond & Jones, 1999).

Antimicrobial Properties

1-Hydroxy-2(1H)-pyridinethione, structurally similar to the subject compound, has shown notable in vitro effectiveness against various fungi and gram-positive bacteria. It also presents promising results against phytopathogenic fungi in vivo (Ringel & Beneke, 1957).

Analytical Applications in Metal Ion Detection

Comparative studies of 1-Hydroxy-2(1H)-pyridinethione and its methyl derivatives, closely related to the target compound, have demonstrated their effectiveness as analytical reagents for the selective determination of metal ions like Fe(III) and Cu(II). These derivatives show increased selectivity and sensitivity in both acidic and alkaline media compared to the non-methylated form (Edrissi, Massoumi, & Dalzeil, 1971).

Influence on Tautomerization Processes in Solution

The tautomerization of this compound in aqueous solutions has been theoretically studied, indicating that water clusters affect the formation of its isomers. This highlights the compound's reactivity in different solvation environments (Du & Zhang, 2016).

Potential in Developing MMP Inhibitors

Research on this compound has explored its role as a zinc-binding group in the development of matrix metalloproteinase (MMP) inhibitors. These inhibitors are significant for their potential in treating various diseases, including cancer and cardiovascular conditions (Puerta & Cohen, 2003).

Coordination Chemistry in Metal Complexes

Complexes of 1-Hydroxy-2(1H)-pyridinethione, structurally related to the subject compound, have been studied for their coordination chemistry with various metal ions. These studies contribute to understanding the chelation properties and potential applications in fields like catalysis and material science (Robinson, 1964).

Photosensitivity and Spectral Properties

The photosensitivity of derivatives of 1-Hydroxy-2(1H)-pyridinethione, including 1-Hydroxy-4-methyl-2-pyridinethione, has been investigated, revealing insights into their UV spectral properties. This research is relevant for applications in photochemistry and materials science (Edrissi, Nanaie, & Barrett, 1973).

Insulin-Mimetic Activities in Metal Complexes

Studies on 1-Substituted 3-hydroxy-2(1H)-pyridinethiones and their metal complexes have shown insulin-mimetic activities, indicating potential applications in diabetes treatment. These studies contribute to the field of medicinal chemistry and drug design (Katoh et al., 2010).

Propriétés

IUPAC Name |

3-hydroxy-1-methylpyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEXIHSVVCJZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=S)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)

![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)

![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)